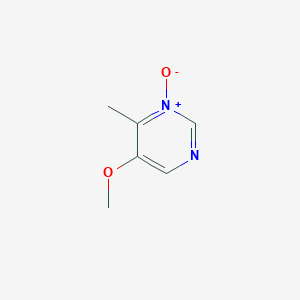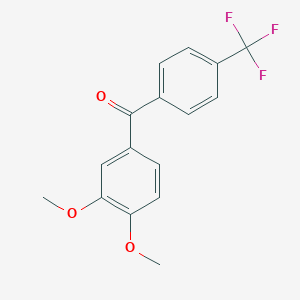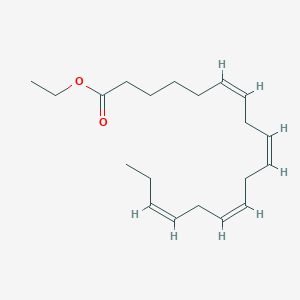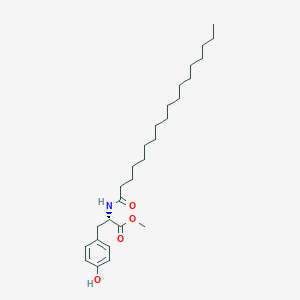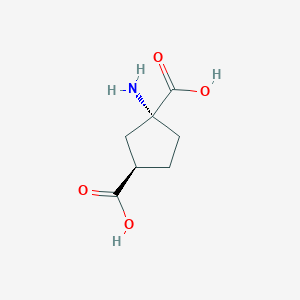![molecular formula C8H5NO3 B055285 Acide furo[2,3-b]pyridine-5-carboxylique CAS No. 122534-94-5](/img/structure/B55285.png)
Acide furo[2,3-b]pyridine-5-carboxylique
Vue d'ensemble
Description
Furo[2,3-b]pyridine-5-carboxylic acid (FPCA) is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds. FPCA exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. It is also a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). FPCA is a versatile compound that can be easily synthesized and has a wide range of applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Construction asymétrique de furo[2,3-b]pyridines enrichies en énantiomères
L'acide furo[2,3-b]pyridine-5-carboxylique est utilisé dans la construction asymétrique de furo[2,3-b]pyridines enrichies en énantiomères. Ce processus implique un protocole multicatalytique, impliquant l'or, le palladium et l'acide phosphorique, qui permet une cycloisomérisation en relais/cycloaddition asymétrique [4 + 2] entre les ynamides et le carbonate de 4-hydroxy-2-cyclopenténone .
Synthèse de furo[2,3-b]pyrroles
L'this compound est également utilisé dans la synthèse de furo[2,3-b]pyrroles. La réaction de ces composés avec le chlorhydrate d'hydroxylamine dans l'anhydride acétique en présence de pyridine conduit à la formation de 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates de méthyle .
Formation de composés tétrazolyl
La réaction de ces composés avec l'azoture de sodium et le chlorhydrate d'ammonium dans le diméthylformamide conduit à la formation de 2-(5'-tétrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates de méthyle .
Préparation de N,N-diméthylhydrazones
Une série de N,N-diméthylhydrazones de 5-méthoxycarbonyl-6-R1-furo[2,3-b]pyrrole-2-carbaldéhyde peut être préparée à partir de 2-formyl-6-R1-furo[2,3-b]pyrrole-5-carboxylates de méthyle et d'unsym-diméthylhydrazine .
Activité biologique
En raison de l'efficacité des présents composés pour réduire la glycémie, ils peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, comme l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .
Mécanisme D'action
Mode of Action
It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Biochemical Pathways
Furo[2,3-b]pyridine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furo[2,3-b]pyridine derivatives are known to possess various bioactivities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Propriétés
IUPAC Name |
furo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWMRNKTGNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559532 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122534-94-5 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
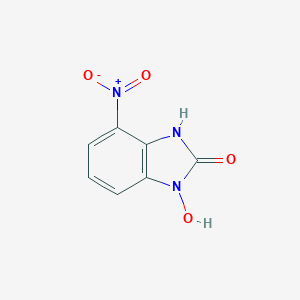
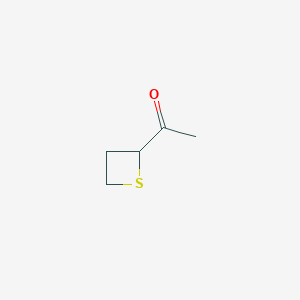
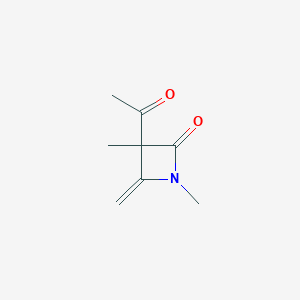

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
